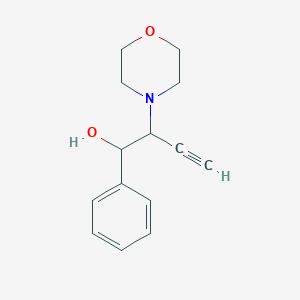
(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a dihydropteridinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the condensation of guanidine with dihydroxyacetone phosphate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropteridinone core to a fully oxidized pteridine.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fully oxidized pteridines, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the context of diseases related to folate metabolism.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a cofactor or inhibitor in enzymatic reactions, influencing metabolic pathways. Its molecular targets include enzymes involved in folate metabolism, such as dihydrofolate reductase.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-hydroxymethyl-7,8-dihydropteridine: Similar structure but with a hydroxymethyl group instead of a methyl group.
6,7-Dimethyl-4-aminopteridine: Contains two methyl groups and lacks the dihydro component.
4-Amino-7,8-dihydropteridine-6-carboxylic acid: Features a carboxylic acid group instead of a methyl group.
Uniqueness
(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one is unique due to its specific substitution pattern and stereochemistry. These features confer distinct chemical and biological properties, making it valuable for targeted research and applications.
Propiedades
Número CAS |
364039-67-8 |
|---|---|
Fórmula molecular |
C7H9N5O |
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
(7S)-4-amino-7-methyl-7,8-dihydro-5H-pteridin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2-3H,1H3,(H,12,13)(H3,8,9,10,11)/t3-/m0/s1 |
Clave InChI |
GPXHNPZRIDJEAW-VKHMYHEASA-N |
SMILES isomérico |
C[C@H]1C(=O)NC2=C(N=CN=C2N1)N |
SMILES canónico |
CC1C(=O)NC2=C(N=CN=C2N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


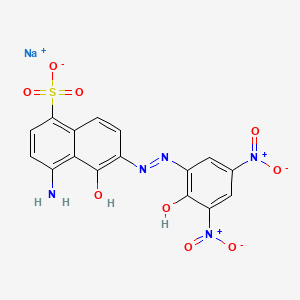
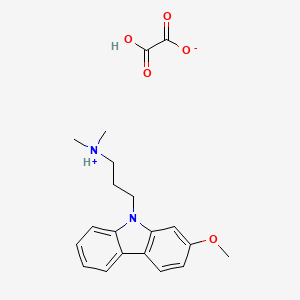
![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)

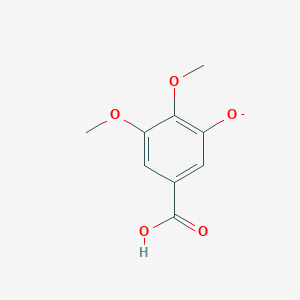
![N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide](/img/structure/B13747727.png)



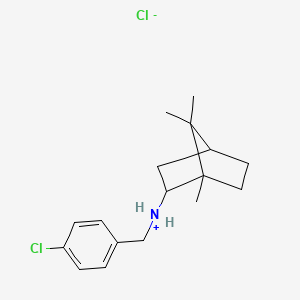

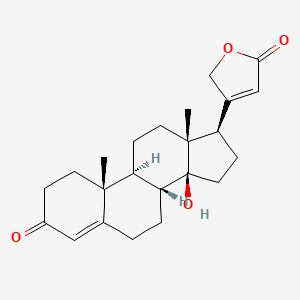
![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)
